N-[3-(2-benzyl-4-chlorophenoxy)propyl]-N',N'-dimethylethane-1,2-diamine;dihydrochloride
Overview
Description
N-[3-(2-benzyl-4-chlorophenoxy)propyl]-N’,N’-dimethylethane-1,2-diamine;dihydrochloride is a chemical compound with a complex structure that includes benzyl, chlorophenoxy, and diamine groups
Preparation Methods
The synthesis of N-[3-(2-benzyl-4-chlorophenoxy)propyl]-N’,N’-dimethylethane-1,2-diamine;dihydrochloride involves several steps. The synthetic route typically starts with the preparation of the benzyl and chlorophenoxy intermediates, followed by their coupling with the diamine moiety. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon. Industrial production methods may involve large-scale reactions in batch or continuous flow reactors to ensure high yield and purity.
Chemical Reactions Analysis
N-[3-(2-benzyl-4-chlorophenoxy)propyl]-N’,N’-dimethylethane-1,2-diamine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and alkylation reactions are typical, using reagents such as halogens (chlorine, bromine) and alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[3-(2-benzyl-4-chlorophenoxy)propyl]-N’,N’-dimethylethane-1,2-diamine;dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiproliferative effects.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(2-benzyl-4-chlorophenoxy)propyl]-N’,N’-dimethylethane-1,2-diamine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
N-[3-(2-benzyl-4-chlorophenoxy)propyl]-N’,N’-dimethylethane-1,2-diamine;dihydrochloride can be compared with other similar compounds, such as:
N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide: Known for its antifungal and antibacterial properties.
N-[3-(2-benzyl-4-chlorophenoxy)propyl]-N,N-dimethylethane-1,2-diamine: A closely related compound with similar chemical properties. The uniqueness of N-[3-(2-benzyl-4-chlorophenoxy)propyl]-N’,N’-dimethylethane-1,2-diamine;dihydrochloride lies in its specific structural features and the resulting biological activities.
Properties
IUPAC Name |
N-[3-(2-benzyl-4-chlorophenoxy)propyl]-N',N'-dimethylethane-1,2-diamine;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27ClN2O.2ClH/c1-23(2)13-12-22-11-6-14-24-20-10-9-19(21)16-18(20)15-17-7-4-3-5-8-17;;/h3-5,7-10,16,22H,6,11-15H2,1-2H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWMYEWSVGQWSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCCCOC1=C(C=C(C=C1)Cl)CC2=CC=CC=C2.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29Cl3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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